1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a 3,4-difluorophenyl group and a 3-methoxyphenyl-substituted pyrrolidinone moiety. The urea backbone serves as a critical pharmacophore, enabling hydrogen bonding interactions with biological targets. This compound’s structural complexity distinguishes it from simpler arylurea analogs, making it a candidate for specialized therapeutic applications, though direct biological data for this specific molecule remain scarce in the literature.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3/c1-26-14-4-2-3-13(9-14)23-10-12(8-17(23)24)22-18(25)21-11-5-6-15(19)16(20)7-11/h2-7,9,12H,8,10H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRMNGQDXZIQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of an appropriate isocyanate with an amine. The reaction conditions may include:
- Solvent: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea exhibit anticancer properties. For instance, studies on related urea derivatives have demonstrated their ability to inhibit tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A derivative of this compound was tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating promising anticancer activity.
TRPV1 Antagonism
The compound has been explored as a potential antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), which is involved in pain sensation. TRPV1 antagonists are of interest for developing analgesics without the side effects associated with opioids.
Case Study : In a study investigating TRPV1 ligands, a related urea compound displayed significant binding affinity and efficacy in reducing pain responses in animal models, suggesting that 1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea could be a viable candidate for further development as a pain management drug.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the fluorophenyl and methoxyphenyl groups can significantly influence biological activity.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of halogen to phenyl ring | Increased potency against cancer cells | |
| Variation of pyrrolidine substituents | Altered TRPV1 antagonistic activity |
Toxicological Studies
Preliminary toxicological assessments are essential to evaluate the safety profile of this compound. Early studies suggest a favorable safety profile with minimal cytotoxicity observed at therapeutic concentrations.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine vs. However, trifluoromethyl groups (6m, 6o) offer greater steric bulk, which may hinder binding in certain targets.
- Methoxy Group Impact: The 3-methoxyphenyl group in the target compound may improve solubility compared to non-polar substituents (e.g., 6n’s 3,4-dimethylphenyl), though methoxy groups can also introduce metabolic liabilities via demethylation.
Conformational and Pharmacokinetic Considerations
- Pyrrolidinone vs. Simple Aryl Groups: The rigid pyrrolidinone ring in the target compound likely reduces conformational flexibility, a feature absent in ’s analogs. This rigidity could enhance selectivity for enzymes or receptors requiring precise spatial alignment.
- Molecular Weight : The target compound’s higher molecular weight (~345 g/mol) compared to 6l–6o (266–373 g/mol) may influence bioavailability, as molecules >500 g/mol often face absorption challenges. However, its moderate size suggests manageable pharmacokinetics.
Biological Activity
1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and the results of various studies that highlight its efficacy against different biological targets.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3,4-difluoroaniline with isocyanates and subsequent cyclization with pyrrolidine derivatives. The synthesis typically involves the following steps:
- Preparation of the isocyanate derivative from the corresponding amine.
- Reaction with 3-methoxyphenyl derivatives to form the urea linkage.
- Cyclization to incorporate the pyrrolidine moiety.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antifungal, antibacterial, and anticancer properties. Key findings are summarized below.
Antifungal Activity
Research indicates that derivatives similar to 1-(3,4-difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea exhibit significant antifungal properties. For example:
- Compounds with similar structures demonstrated selective activity against fungal pathogens such as Phomopsis obscurans and P. viticola, achieving up to 100% growth inhibition at specific concentrations (30 μM) after prolonged exposure .
Antibacterial Activity
The compound has also shown promise in antibacterial assays:
- A study found that related urea derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) varying based on structural modifications .
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound:
- The compound demonstrated cytotoxic effects on various cancer cell lines, with some derivatives achieving IC50 values as low as 11 μg/mL against human solid tumor cells .
- Structure-activity relationship (SAR) analyses indicated that modifications to the phenyl and pyrrolidine rings significantly influenced potency and selectivity towards cancer cells .
The mechanisms through which 1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
- Disruption of Cell Membrane Integrity : Antifungal activity may be attributed to disruption of fungal cell membranes, leading to cell lysis.
Case Studies
Several case studies illustrate the effectiveness of this compound in different biological contexts:
- Antifungal Efficacy : A study demonstrated that a derivative with a similar structure inhibited fungal growth by disrupting cell wall synthesis in Phomopsis species .
- Anticancer Properties : In a comparative study involving multiple cancer cell lines, compounds structurally related to 1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea showed selective cytotoxicity without affecting non-cancerous cells significantly .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship
| Compound Structure | Activity Type | IC50/LD50 Value |
|---|---|---|
| Urea derivative with trifluoromethyl group | Antifungal | LD50 = 67.9 ppm |
| Urea derivative with methoxy group | Anticancer | IC50 = 11 μg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
